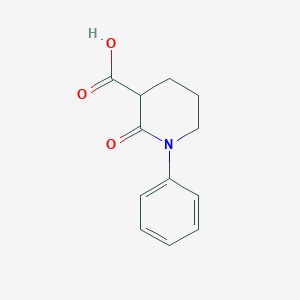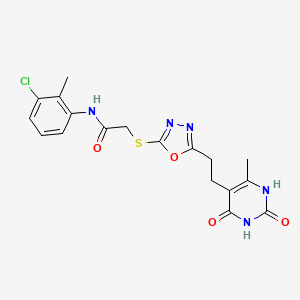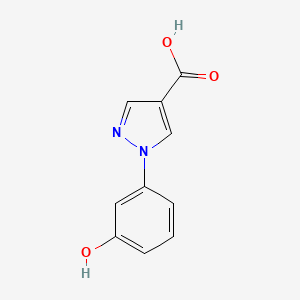![molecular formula C13H28Cl2N2 B2830828 3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride CAS No. 2225136-22-9](/img/structure/B2830828.png)
3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride is a chemical compound with the molecular formula C13H26N2·2HCl and a molecular weight of 283.28 g/mol . It is characterized by a spirocyclic structure, which includes a nitrogen atom within the spiro ring system. This compound is typically found in a powdered form and is used in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Azaspiro[55]undecan-3-yl}propan-1-amine dihydrochloride involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Purification steps, such as crystallization or chromatography, are employed to obtain the final product in its dihydrochloride salt form .
Analyse Des Réactions Chimiques
Types of Reactions
3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products .
Applications De Recherche Scientifique
3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies involving cellular processes and interactions.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It finds use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies on its binding affinity and specificity help elucidate its mode of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine
- 3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine hydrochloride
- 3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine sulfate
Uniqueness
Compared to its analogs, 3-{3-Azaspiro[5.5]undecan-3-yl}propan-1-amine dihydrochloride exhibits unique properties, such as higher solubility and stability in aqueous solutions. These characteristics make it particularly suitable for certain applications in research and industry .
Propriétés
IUPAC Name |
3-(3-azaspiro[5.5]undecan-3-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c14-9-4-10-15-11-7-13(8-12-15)5-2-1-3-6-13;;/h1-12,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLGDVKVAXTJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-(6-nitroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2830745.png)

![2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2830749.png)

![5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2830753.png)
![1-(4-chlorophenyl)-4-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]butane-1,4-dione](/img/structure/B2830754.png)
![4-(2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2830755.png)
![2-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-6-fluorobenzoic acid](/img/structure/B2830756.png)

![1-ethyl-5-{[(3-methoxyphenyl)methyl]sulfanyl}-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2830760.png)
![2-[(4-Methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidin-4-ol](/img/structure/B2830762.png)
![N'-[(tert-butoxy)carbonyl]-N-(1,2-dihydroacenaphthylen-5-yl)(tert-butoxy)carbohydrazide](/img/structure/B2830764.png)
amine](/img/structure/B2830765.png)
![2,6-Difluoro-3-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2830768.png)
